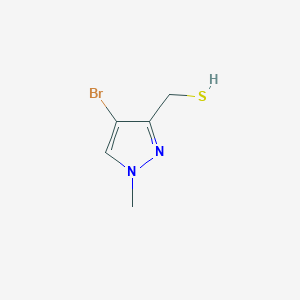
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol: is a chemical compound with the molecular formula C5H7BrN2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a bromine atom and a thiol group in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol typically involves the bromination of 1-methyl-1H-pyrazole followed by the introduction of a thiol group. One common method includes the reaction of 1-methyl-1H-pyrazole with bromine in the presence of a suitable solvent to yield 4-bromo-1-methyl-1H-pyrazole. This intermediate is then reacted with a thiolating agent to introduce the thiol group, forming this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: (4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles. Typical conditions involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Various substituted pyrazole derivatives.
Oxidation Reactions: Disulfides or sulfonic acids.
Reduction Reactions: Corresponding reduced thiol derivatives.
Scientific Research Applications
Chemistry: (4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its derivatives have shown potential as pharmaceutical agents with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiol group play crucial roles in its binding affinity and reactivity. The compound can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, its ability to undergo redox reactions can influence cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
- 4-bromo-1-methyl-1H-pyrazole
- 3-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline
- 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-ylamine
Uniqueness: (4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol is unique due to the presence of both a bromine atom and a thiol group in its structure. This combination allows for diverse chemical reactivity and applications. Compared to similar compounds, it offers a broader range of synthetic possibilities and potential biological activities .
Properties
Molecular Formula |
C5H7BrN2S |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)methanethiol |
InChI |
InChI=1S/C5H7BrN2S/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 |
InChI Key |
AMLTXJZDWNXYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)CS)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


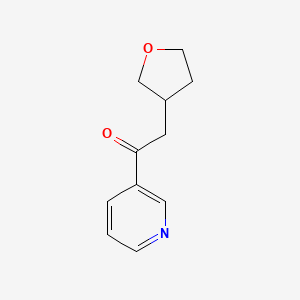
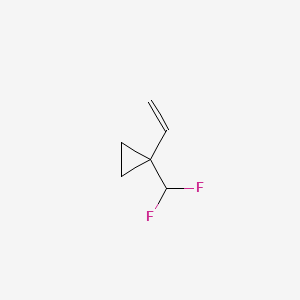
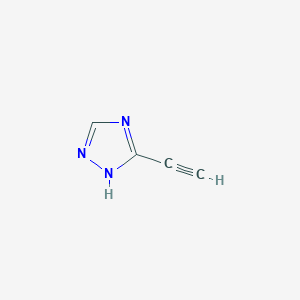
![3-Oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B13497986.png)
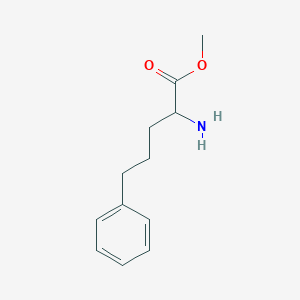

![2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13497999.png)
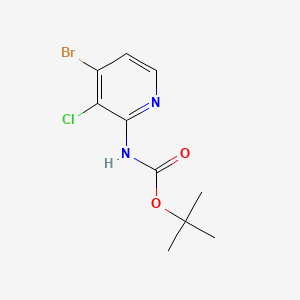
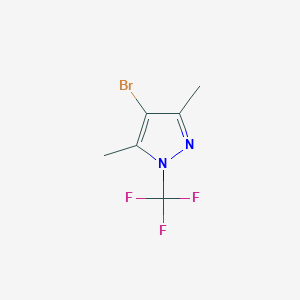
![Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B13498027.png)
![9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13498033.png)
![{[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13498045.png)
![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate](/img/structure/B13498055.png)
![(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine](/img/structure/B13498064.png)
